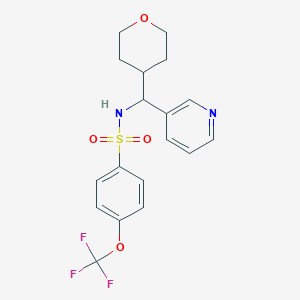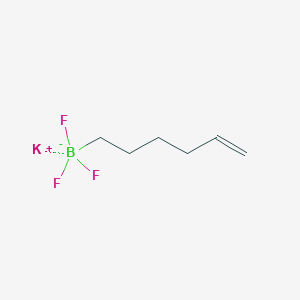
5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole” is likely to be an organic compound containing a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The “5-(1-Bromoethyl)” indicates that a bromoethyl group is attached to the 5th carbon of the thiadiazole ring, and “4-methyl” indicates a methyl group attached to the 4th carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiadiazole derivatives are often synthesized through the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis
The molecular structure of this compound would likely show a thiadiazole ring substituted with a bromoethyl group at the 5th carbon and a methyl group at the 4th carbon .Chemical Reactions Analysis
Thiadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the other functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, bromoethylbenzene, a compound that also contains a bromoethyl group, is a liquid at room temperature with a boiling point of 94 °C/16 mmHg and a density of 1.356 g/mL at 25 °C .Applications De Recherche Scientifique
Pesticide Development and Biological Activities
5-Methyl-1,2,3-thiadiazoles, including derivatives like 5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole, are pivotal in novel pesticide development due to their significant biological activities. Recent studies synthesized and evaluated a series of 5-methyl-1,2,3-thiadiazoles, revealing broad-spectrum activities against various fungi and potential antivirus activities, marking these compounds as promising candidates for pesticide development. Preliminary structure-activity relationship studies affirm the significance of the 5-position-substituted 1,2,3-thiadiazoles in exhibiting good antivirus activity, meriting further research in pesticide development (Zheng et al., 2010).
Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, including the 5-methyl-1,2,3-thiadiazole moiety, has been synthesized and characterized. The compound demonstrated excellent photophysical and photochemical properties, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy. Its remarkable potential as a Type II photosensitizer makes it a promising candidate for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antibacterial Agents
5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole derivatives have been synthesized and tested for their antimicrobial and antibacterial activities. These compounds have exhibited promising results against a spectrum of microbial strains, including Gram-positive and Gram-negative bacteria. Specific derivatives have been found to possess significant antibacterial activities against pathogens like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The structural and chemical analyses, including elemental analyses, NMR, IR, and MS spectra, confirm their potential as potent antimicrobial agents, offering a pathway for the development of new antibiotics (Zhang et al., 2010; Atta et al., 2011).
Anticancer Agents
Derivatives of 5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole have been synthesized and evaluated for their anticancer activities. Studies have shown that specific compounds within this category exhibit potent anticancer effects, particularly against cell lines like Hepatocellular carcinoma. The structural and activity relationship of these compounds is being studied to enhance their efficacy as anticancer agents (Gomha et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1-bromoethyl)-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-3(6)5-4(2)7-8-9-5/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGGITJMDGUMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2467240.png)
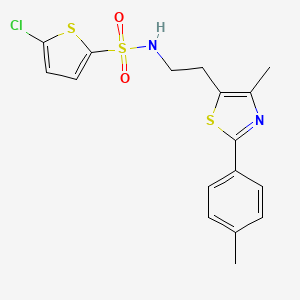
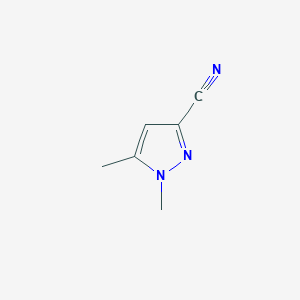
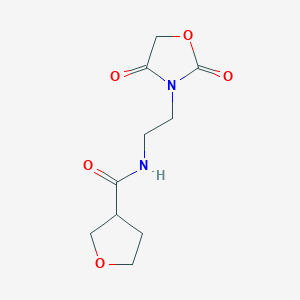
![2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467244.png)

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2467249.png)
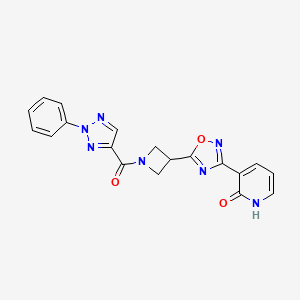
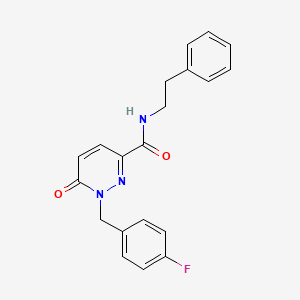

![Ethyl 1-{2-chloro-4-[4-(trifluoromethyl)piperidino]benzoyl}-3-piperidinecarboxylate](/img/structure/B2467258.png)
![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)
